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Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

Cat. No.: B12280861

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3-Methyltetrazine is a water-soluble and highly reactive fluorescent probe designed
for advanced bio-imaging applications, particularly in the realm of super-resolution microscopy.
This molecule combines the bright and photostable cyanine dye, Sulfo-Cy3, with a
methyltetrazine moiety, enabling a highly specific and efficient bioorthogonal reaction with
trans-cyclooctene (TCO) tagged biomolecules. This ligation, based on the inverse-electron-
demand Diels-Alder (iEDDA) cycloaddition, is characterized by its exceptionally fast kinetics
and biocompatibility, making it an ideal tool for labeling proteins and other targets in live cells
and complex biological systems with minimal perturbation.[1][2]

A key feature of the tetrazine-dye conjugate is its inherent fluorescence quenching, which is
significantly reversed upon reaction with a TCO group. This fluorogenic "turn-on" property is
advantageous for reducing background fluorescence and enabling no-wash imaging protocols,
thereby improving the signal-to-noise ratio in demanding imaging experiments like single-
molecule localization microscopy (SMLM).[1][3] This application note provides detailed
protocols for utilizing Sulfo-Cy3-Methyltetrazine for both extracellular and intracellular protein
labeling and its subsequent application in direct Stochastic Optical Reconstruction Microscopy
(dSTORM), a powerful super-resolution technique.
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Photophysical and Chemical Properties

The following table summarizes the key properties of Sulfo-Cy3-Methyltetrazine, providing
essential data for experimental planning and setup.

Property Value Reference
Excitation Maximum (Aex) ~555 nm [4]
Emission Maximum (Aem) ~580 nm [4]
Molar Extinction Coefficient (g) ~150,000 cm~—tM—1 [4]
Quantum Yield (®) ~0.1 (unreacted) [5]
Molecular Weight ~908.1 g/mol [4]
Solubility Water, DMSO, DMF [4]
Reactive Group Methyltetrazine [5]

Bioorthogonal Reaction
trans-cyclooctene (TCO) [5]
Partner

Performance in dSTORM

The performance of a fluorophore in dSTORM is critical for achieving high-quality super-
resolution images. The following table provides typical performance metrics for Cy3 derivatives
in dSTORM. Note that these values can vary depending on the specific imaging buffer, optical
setup, and biological sample.
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Parameter Typical Value Range Significance in dSTORM

Determines the achievable
Localization Precision 5-20 nm resolution of the final super-

resolution image.

o Higher photon counts lead to
Photon Count per Localization 500 - 3000 o o
better localization precision.

The duration the molecule
On-Time Milliseconds stays in the fluorescent "on"

State.

The duration the molecule

stays in the dark "off" state,

Off-Time Seconds

allowing for single-molecule

detection.

A low duty cycle is crucial to
Duty Cycle (On-Time / (On- <0.1% ensure only a sparse subset of
Time + Off-Time)) fluorophores is active at any

given time.

Experimental Protocols
General Considerations

* Reagent Handling: Sulfo-Cy3-Methyltetrazine is light-sensitive. Protect it from light during
storage and handling. Prepare stock solutions in anhydrous DMSO or DMF and store at
-20°C. For aqueous solutions, prepare them fresh for each experiment.

o TCO-Modification of Proteins: The following protocols assume that the protein of interest has
been modified to incorporate a TCO group. This can be achieved through various methods,
including the genetic incorporation of unnatural amino acids containing a TCO moiety or by
chemically modifying the protein with a TCO-NHS ester.

Protocol 1: Extracellular Protein Labeling for Live-Cell
Imaging
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This protocol describes the labeling of TCO-modified proteins on the surface of living cells.

Materials:

Live cells expressing the TCO-modified protein of interest, cultured in glass-bottom dishes.

Sulfo-Cy3-Methyltetrazine

Anhydrous DMSO or DMF

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

Phosphate-buffered saline (PBS), pH 7.4
Procedure:

o Prepare Sulfo-Cy3-Methyltetrazine Stock Solution: Dissolve Sulfo-Cy3-Methyltetrazine in
anhydrous DMSO or DMF to a concentration of 1-10 mM.

o Cell Preparation: Grow cells to the desired confluency in glass-bottom dishes suitable for
microscopy.

o Labeling Solution Preparation: Dilute the Sulfo-Cy3-Methyltetrazine stock solution in pre-
warmed live-cell imaging medium to a final concentration of 1-5 uM. The optimal
concentration should be determined empirically.

e Labeling Reaction:

o Wash the cells twice with pre-warmed PBS.

o Replace the PBS with the labeling solution.

o Incubate the cells for 10-30 minutes at 37°C, protected from light.
e Washing:

o Remove the labeling solution.
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o Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound
dye.

e Imaging: The cells are now ready for live-cell super-resolution microscopy.

Protocol 2: Intracellular Protein Labeling for Fixed-Cell
Imaging

This protocol is for labeling TCO-modified intracellular proteins in fixed and permeabilized cells.

Materials:

Cells expressing the TCO-modified intracellular protein, cultured on coverslips.
e Sulfo-Cy3-Methyltetrazine
e Anhydrous DMSO or DMF
e PBS,pH 7.4
e 4% Paraformaldehyde (PFA) in PBS
o Permeabilization Buffer: 0.1% Triton X-100 in PBS
» Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
o Cell Fixation:
o Wash cells grown on coverslips twice with PBS.
o Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
o Wash the cells three times with PBS.
e Permeabilization:

o Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
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o Wash the cells three times with PBS.
e Blocking:

o Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-
specific binding.

e Labeling:
o Prepare a labeling solution of 1-10 uM Sulfo-Cy3-Methyltetrazine in Blocking Buffer.

o Incubate the coverslips with the labeling solution for 1 hour at room temperature, protected
from light.

e Washing:
o Remove the labeling solution.
o Wash the coverslips three times with PBS.

e Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium
for super-resolution microscopy.

Protocol 3: dSTORM Imaging

This protocol provides a general framework for performing dSTORM imaging on cells labeled
with Sulfo-Cy3-Methyltetrazine.

Materials:
e Labeled cells (from Protocol 1 or 2).

o dSTORM Imaging Buffer: A typical buffer contains an oxygen scavenging system (e.g.,
glucose oxidase and catalase) and a reducing agent (e.g., B-mercaptoethylamine - MEA) in
a buffered solution (e.g., PBS or Tris-HCI). A common recipe is:

o 10% (w/v) Glucose in PBS

o 1M MEA in water
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o Glucose Oxidase (e.g., 1 mg/mL in PBS)
o Catalase (e.g., 40 pg/mL in PBS)

o Note: Prepare the final imaging buffer fresh before each imaging session by combining the
components in the appropriate ratios (e.g., to final concentrations of 50 mM MEA, 0.5
mg/mL glucose oxidase, and 40 ug/mL catalase). The optimal buffer composition can vary
and should be optimized for the specific experimental setup.[6]

Procedure:

e Microscope Setup: Use a microscope equipped for single-molecule localization microscopy,
typically with a high-power laser for excitation (e.g., 561 nm for Cy3), a sensitive camera
(EMCCD or sCMOS), and appropriate filter sets.

o Sample Mounting: Mount the sample on the microscope stage. For fixed cells, add the
dSTORM imaging buffer directly to the sample. For live cells, use a sealed imaging chamber
with an appropriate live-cell ASTORM buffer.

e Image Acquisition:
o Locate the region of interest using low laser power.
o Increase the laser power to induce photoswitching of the Sulfo-Cy3 molecules.

o Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high
frame rate (e.g., 50-100 Hz).

e Image Reconstruction:

o Process the acquired image stack using a suitable single-molecule localization software
(e.g., ThunderSTORM, rapidSTORM, or commercial software packages).

o The software will localize the center of each single-molecule blinking event with high

precision.

o A super-resolved image is then reconstructed from the coordinates of all localized

molecules.
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Visualizations
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Caption: Experimental workflow for super-resolution microscopy.
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Caption: Bioorthogonal reaction of Sulfo-Cy3-Methyltetrazine.
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Caption: Simplified Jablonski diagram for dASTORM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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